N-(4-fluorophenyl)-9H-xanthene-9-carboxamide
Description
N-(4-fluorophenyl)-9H-xanthene-9-carboxamide is a chemical compound characterized by the presence of a fluorophenyl group attached to a xanthene core with a carboxamide functional group
Properties
IUPAC Name |
N-(4-fluorophenyl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FNO2/c21-13-9-11-14(12-10-13)22-20(23)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)19/h1-12,19H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLPBTQUECYLQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-9H-xanthene-9-carboxamide typically involves the reaction of 4-fluoroaniline with xanthene-9-carboxylic acid. The reaction is carried out under mild conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: For industrial-scale production, the process can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(4-fluorophenyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with reduced carboxamide groups.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
N-(4-fluorophenyl)-9H-xanthene-9-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core, which exhibits fluorescence properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its stable chemical structure and vibrant color properties
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(4-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
Comparison: N-(4-fluorophenyl)-9H-xanthene-9-carboxamide is unique due to its xanthene core, which imparts fluorescence properties, making it useful as a fluorescent probe. In contrast, compounds like N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine and N-(4-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine have different core structures and are primarily explored for their antibacterial and antifungal activities .
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